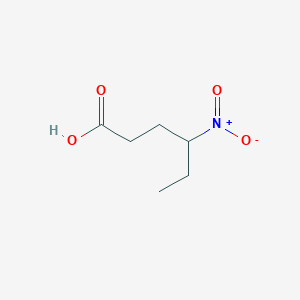

4-Nitrohexanoic acid

CAS No.: 5470-67-7

Cat. No.: VC19735793

Molecular Formula: C6H11NO4

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5470-67-7 |

|---|---|

| Molecular Formula | C6H11NO4 |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 4-nitrohexanoic acid |

| Standard InChI | InChI=1S/C6H11NO4/c1-2-5(7(10)11)3-4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |

| Standard InChI Key | QKOABJZSJDIUKW-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CCC(=O)O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

4-Nitrohexanoic acid belongs to the class of nitro-substituted carboxylic acids, combining the electron-withdrawing nitro group with the acidic properties of the carboxyl moiety. Its IUPAC name is 4-nitrohexanoic acid, and it is alternatively labeled as NSC 27965 or DTXSID90282777 in chemical databases . The compound’s structure positions the nitro group on the fourth carbon of the hexanoic acid chain, creating a unique electronic environment that influences its reactivity.

Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 5470-67-7 | |

| Molecular Formula | C₆H₁₁NO₄ | |

| Molecular Weight | 161.158 g/mol | |

| DSSTox Substance ID | DTXSID90282777 | |

| Synonyms | NSC 27965, SCHEMBL8371518 |

The nitro group at C4 introduces steric and electronic effects that modulate the acidity of the carboxylic proton. The compound’s pKa is expected to be lower than that of unsubstituted hexanoic acid (pKa ≈ 4.88) due to the nitro group’s electron-withdrawing nature, though experimental data remain unpublished.

Synthesis and Reaction Chemistry

Synthetic Pathways

While no explicit synthesis protocol for 4-nitrohexanoic acid is documented in the provided sources, analogous nitroalkanoic acid syntheses suggest viable routes:

Reactivity Profile

The nitro and carboxylic acid groups confer distinct reactivity:

-

Nitro Group: Undergoes reduction to amines (e.g., via catalytic hydrogenation) or participates in nucleophilic aromatic substitution in aromatic analogs .

-

Carboxylic Acid: Forms esters, amides, or acyl halides. The α-hydrogen may engage in keto-enol tautomerism under basic conditions.

A study on 6-(7-nitrobenzofurazan-4-ylamino)hexanoic acid demonstrated that nitro-group positioning significantly affects fluorescence quenching mechanisms, suggesting potential photophysical applications for 4-nitrohexanoic acid derivatives .

Applications in Research and Industry

Fluorescence and Bioconjugation

The Sigma-Aldrich entry for 6-(7-nitrobenzofurazan-4-ylamino)hexanoic acid (CAS 588235-25-0) reveals that nitrobenzoxadiazole (NBD) derivatives serve as fluorescent probes for lipid membranes and protein labeling . Although 4-nitrohexanoic acid itself lacks inherent fluorescence, its hexanoic acid backbone positions it as a candidate for synthesizing NBD-labeled lipids or peptides. For example, N-(6-NBD-aminohexanoyl)-sphingolipid derivatives enable real-time tracking of lipid trafficking in neuronal cells .

Pharmaceutical Intermediates

Nitroalkanoic acids are precursors to β-amino acids, which are critical motifs in peptidomimetics and protease inhibitors. Reduction of 4-nitrohexanoic acid’s nitro group could yield 4-aminohexanoic acid, a potential building block for γ-aminobutyric acid (GABA) analogs.

Material Science

| Hazard | Precautionary Measures |

|---|---|

| Harmful if swallowed (H302) | Use personal protective equipment |

| Causes serious eye irritation (H319) | Avoid inhalation/contact |

General precautions for nitro compounds apply:

-

Storage: In airtight containers away from reducing agents.

-

Decomposition: May release nitrogen oxides (NOₓ) under heat.

Research Gaps and Future Directions

-

Synthetic Optimization: Detailed studies on nitration regioselectivity and yield optimization are needed. Radical initiators like AIBN (azobisisobutyronitrile) could improve reaction efficiency .

-

Biological Activity Screening: Testing 4-nitrohexanoic acid for antimicrobial or anticancer properties, leveraging the nitro group’s bioreductive potential.

-

Spectroscopic Characterization: NMR and IR data for structural elucidation remain unpublished.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume